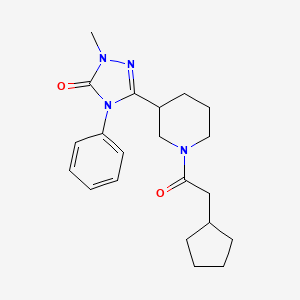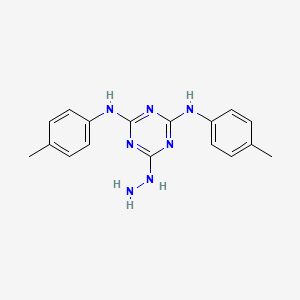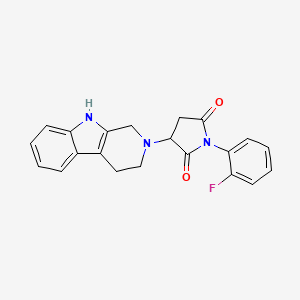![molecular formula C18H21N3O4 B14962506 1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B14962506.png)
1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and an acetylphenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves a multi-step process. One common method includes the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with phenols via a Michael addition reaction. This reaction is efficient and can be accomplished in a single step with satisfactory yields . The reaction conditions often involve the use of pyridine as a base in ethanol or triethylamine as a base in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using water as a solvent and minimizing hazardous chemicals, are likely to be applied to optimize the synthesis process for large-scale production.
化学反应分析
Types of Reactions
1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylphenyl group, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, piperidine derivatives are known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in inflammation .
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and prolinol are structurally related and have been studied for their pharmacological properties.
Uniqueness
1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
属性
分子式 |
C18H21N3O4 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
1-[1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H21N3O4/c1-11(22)12-2-4-14(5-3-12)21-16(23)10-15(18(21)25)20-8-6-13(7-9-20)17(19)24/h2-5,13,15H,6-10H2,1H3,(H2,19,24) |
InChI 键 |
HWLRUTLILPCKGU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl piperidine-1-carbodithioate](/img/structure/B14962430.png)
![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B14962437.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14962438.png)

![7-(3,4-dichlorophenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B14962447.png)

![1-(2-methoxyphenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962462.png)
![N-(3,4-dichlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B14962469.png)
![9-[4-(propan-2-yl)phenyl]-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962471.png)

![4-(4-fluorophenyl)-2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B14962495.png)
![9-(4-methoxyphenyl)-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B14962507.png)
![3-[(4-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B14962511.png)
![N-{4-[3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide](/img/structure/B14962512.png)
